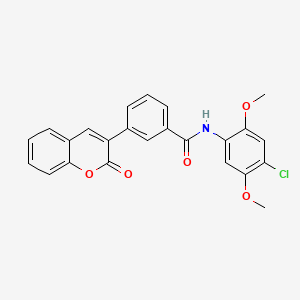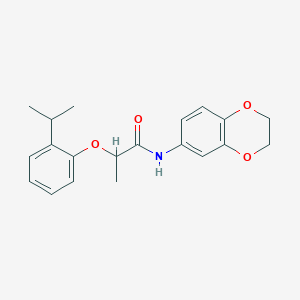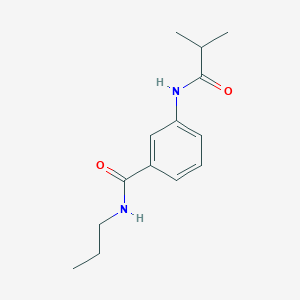
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, commonly known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMB is a member of the benzamide family of compounds and is structurally similar to other compounds that have been shown to have biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A novel series of derivatives was synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis. The compounds displayed promising activity, with IC50 values of less than 1 µg/mL. Additionally, molecular docking studies suggested active derivatives within the series, contributing to the anti-tubercular drug discovery process (Nimbalkar et al., 2018).
Chemical Reactivity and Synthesis of Novel Derivatives
Research on the chemical reactivity of related compounds led to the synthesis of novel enamines or enaminones and benzofuran derivatives. These studies provide insights into the synthetic versatility and potential application of such compounds in creating new materials or biological agents (Ali et al., 2020).
Photochromic Applications
A study explored the intramolecular hydrogen bond and host materials' effects on the photochromic functions of naphthopyran dyes. The findings have implications for developing photochromic materials with enhanced performance, relevant in various technological applications (Fang et al., 2015).
Synthesis and Characterization for Medical Applications
Another study synthesized and characterized a compound for its anticholinesterase activity, revealing that most synthesized compounds had significant activity toward acetylcholinesterase (AChE). The structure-activity relationship (SAR) study indicated that certain modifications could improve anti-AChE activity, valuable in developing treatments for diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Novel Heterocyclic Systems Construction
Research utilized related compounds as intermediates for constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene. This study's antimicrobial and anticancer activities demonstrate the potential of these synthesized compounds in pharmaceutical applications (Ibrahim et al., 2022).
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c1-29-21-13-19(22(30-2)12-18(21)25)26-23(27)16-8-5-7-14(10-16)17-11-15-6-3-4-9-20(15)31-24(17)28/h3-13H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWBBNQBWNURPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline](/img/structure/B4575503.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4575515.png)
![2,4-dichloro-N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4575522.png)
![ethyl 4-{[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4575530.png)
![2-({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4575542.png)
![2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4575547.png)
![2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4575558.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4575565.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4575569.png)
![3-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4575576.png)

![4-[4-(2,3,5-trimethylphenoxy)butyl]morpholine](/img/structure/B4575595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4575603.png)

